molecular formula C6H11NO2 B8669516 Ethanimidic acid, N-acetyl-, ethyl ester CAS No. 99028-44-1

Ethanimidic acid, N-acetyl-, ethyl ester

Cat. No. B8669516
Key on ui cas rn: 99028-44-1
M. Wt: 129.16 g/mol
InChI Key: NQHZOOXXKRQTFD-UHFFFAOYSA-N
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Patent
US04685958

Procedure details

A slurry of 50.0 gm (405 mmol) of ethyl acetimidate hydrochloride in 500 ml of methylene chloride was mechanically stirred and treated dropwise with 81.9 gm (809 mmol) of triethylamine while keeping the temperature at less than 25° C. The resulting slurry was then treated dropwise with 31.8 gm (405 mmol) of acetyl chloride while keeping the temperature at less than 30° C. The white slurry was stirred for one hour at room temperature, after which the methylene chloride was removed in vacuo. The white, oily mass obtained was then stirred with 400 ml of ether and filtered. The white solid obtained was washed with additional ether and the combined filtrate was concentrated in vacuo to afford 48.6 gm (93 percent) of a pale, yellow oil. IR and NMR spectra were consistent with the assigned structure.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
81.9 g
Type
reactant
Reaction Step Two
Quantity
31.8 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2](=[NH:7])([O:4][CH2:5][CH3:6])[CH3:3].C(N(CC)CC)C.[C:15](Cl)(=[O:17])[CH3:16].CCOCC>C(Cl)Cl>[C:15]([N:7]=[C:2]([O:4][CH2:5][CH3:6])[CH3:3])(=[O:17])[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.C(C)(OCC)=N
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
81.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
31.8 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The white slurry was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at less than 25° C
CUSTOM
Type
CUSTOM
Details
at less than 30° C
CUSTOM
Type
CUSTOM
Details
after which the methylene chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The white, oily mass obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The white solid obtained
WASH
Type
WASH
Details
was washed with additional ether
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 48.6 gm (93 percent) of a pale, yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)N=C(C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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